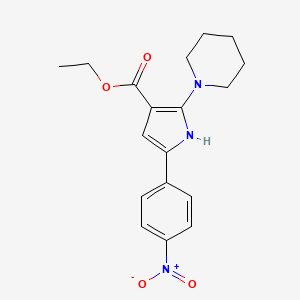

ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-nitrophenyl)-2-piperidin-1-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-2-25-18(22)15-12-16(13-6-8-14(9-7-13)21(23)24)19-17(15)20-10-4-3-5-11-20/h6-9,12,19H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSFCUUITDXKJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501164997 | |

| Record name | Ethyl 5-(4-nitrophenyl)-2-(1-piperidinyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338406-28-3 | |

| Record name | Ethyl 5-(4-nitrophenyl)-2-(1-piperidinyl)-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338406-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-nitrophenyl)-2-(1-piperidinyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrrole ring. The piperidino group is introduced through a nucleophilic substitution reaction. The final product is obtained after esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate is being explored for its potential biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has suggested that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. This compound could be investigated further for similar effects.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique structure. It can be utilized to synthesize more complex organic molecules through various chemical reactions, including:

- Nucleophilic Substitution : The piperidino group can be substituted with other nucleophiles to create diverse derivatives.

- Cyclization Reactions : Its structure allows for cyclization, leading to the formation of new cyclic compounds with potential biological activities.

Material Science

In material science, this compound may be used in the development of new materials due to its electronic properties imparted by the nitrophenyl group. This can lead to applications in:

- Conductive Polymers : The compound's ability to interact with other materials could be harnessed in creating conductive polymers for electronic applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of pyrrole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of various pyrrole derivatives. This compound showed promising results against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate and its analogs:

Key Comparative Insights :

Core Heterocycle Differences :

- Pyrrole vs. Pyrazole : The target compound’s pyrrole core lacks the dual nitrogen atoms present in pyrazole analogs like SI-51. This reduces hydrogen-bonding capacity but increases electron density in the aromatic system .

- Dihydropyridine (SNAP5089) : Unlike the fully aromatic pyrrole, dihydropyridines exhibit conformational flexibility, which is critical for binding to ion channels .

Substituent Effects: 4-Nitrophenyl Group: Present in both the target compound and SI-51, this group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes . Piperidino vs. Piperazinyl: Piperidino (saturated six-membered ring with one N-atom) offers basicity, while piperazinyl (two N-atoms) introduces additional hydrogen-bonding sites, as seen in .

Synthetic Accessibility :

- The target compound’s synthesis likely involves cyclocondensation of β-keto esters with amines, analogous to methods for SI-51 (yield: 52%) and related pyrroles .

- In contrast, dihydropyridines like SNAP5089 require Hantzsch-type syntheses, which are less applicable to pyrrole derivatives .

Research Findings and Data Tables

Table 1: Spectroscopic and Analytical Data for Selected Compounds

Biological Activity

Ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate is a synthetic organic compound classified as a pyrrole derivative. This compound features a nitrophenyl group, a piperidino group, and an ethyl ester functional group, contributing to its unique chemical properties and potential biological activities. Its CAS number is 338406-28-3, and it has garnered interest in various fields including medicinal chemistry, biology, and materials science.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O4 |

| Molecular Weight | 343.38 g/mol |

| Melting Point | 238-240 °C |

| Boiling Point | 592.8 °C (predicted) |

| Density | 1.264 g/cm³ |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization to form the pyrrole ring. The piperidino group is introduced through nucleophilic substitution, and the final product is obtained via esterification with ethanol under acidic conditions.

The precise molecular mechanism of action for this compound is not fully elucidated. However, similar compounds have been shown to interact with various biological targets, including enzymes and receptors. It is hypothesized that this compound may exert its effects through enzyme inhibition or activation and modulation of gene expression.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of pyrrole derivatives, including this compound. In vitro tests have indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives in the same class demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into similar pyrrole derivatives has shown that they can induce cytotoxic effects in various cancer cell lines. The presence of the nitrophenyl group may enhance these effects due to its electron-withdrawing nature, which can influence the compound's reactivity and interaction with cellular targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| Ethyl 5-(4-aminophenyl)-2-piperidino-1H-pyrrole-3-carboxylate | Amino group instead of nitro group | Less potent antibacterial activity |

| Ethyl 5-(4-methylphenyl)-2-piperidino-1H-pyrrole-3-carboxylate | Methyl group instead of nitro group | Moderate antimicrobial properties |

| Ethyl 5-(4-chlorophenyl)-2-piperidino-1H-pyrrole-3-carboxylate | Chloro group instead of nitro group | Enhanced activity against certain pathogens |

The unique presence of the nitrophenyl group in this compound imparts distinct electronic properties that may contribute to its biological activities compared to structurally similar compounds .

Study on Antibacterial Activity

A study conducted on various pyrrolidine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against multiple strains of bacteria, including E. coli and S. aureus. The results indicated that modifications in substituents greatly influenced the antibacterial efficacy, emphasizing the importance of structural optimization in drug development .

Cytotoxicity Evaluation

In another research effort focusing on cytotoxicity, derivatives of pyrrole were tested against several cancer cell lines. The findings suggested that compounds bearing electron-withdrawing groups like nitro demonstrated higher cytotoxicity compared to their counterparts without such groups. This study highlights the potential for this compound as a lead compound in anticancer drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing ethyl 5-(4-nitrophenyl)-2-piperidino-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : Multi-component reactions (e.g., one-pot reactions involving aniline derivatives, aldehydes, and activated esters) are commonly used for substituted pyrrole synthesis. For example, analogous pyrrole derivatives have been synthesized via three-component reactions of aniline, diethyl acetylenedicarboxylate, and substituted aldehydes under reflux in ethanol, achieving yields of 65–80% . Optimization parameters include temperature control (60–80°C), solvent polarity (ethanol or acetonitrile), and catalytic use of acids (e.g., acetic acid) to enhance cyclization efficiency.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement) provides definitive structural validation . For example, related pyrrole derivatives were characterized using SC-XRD to resolve bond lengths (C–C: ~1.48 Å) and torsion angles, while FTIR and NMR (¹H/¹³C) confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and substituent positions .

Q. What spectroscopic techniques are essential for characterizing intermediates and final products?

- Methodology :

- FTIR : Identifies nitro (1520–1350 cm⁻¹), ester (1720–1700 cm⁻¹), and aromatic C–H (3100–3000 cm⁻¹) stretches .

- NMR : ¹H NMR resolves piperidino protons (δ 1.5–2.5 ppm) and pyrrole ring protons (δ 6.5–7.5 ppm); ¹³C NMR confirms carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen-bonding networks and crystal packing influence the solid-state properties of this compound?

- Methodology : Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular interactions (e.g., O–H···O, C–H···π). For example, a related (4-nitrophenyl)pyrrole derivative exhibited 12% O···H and 9% N···H interactions, with graph-set notation R₂²(8) describing cyclic hydrogen-bonding motifs . Such analyses inform solubility and stability predictions.

Q. What computational approaches are used to predict electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), electrostatic potential maps (highlighting nitro group electrophilicity), and Mulliken charges to predict regioselectivity in further functionalization .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Analysis : Use IC₅₀ values from enzyme inhibition assays (e.g., kinase assays) to standardize activity comparisons.

- Structural Analogues : Compare substituent effects (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .

- Crystallographic Validation : Ensure conformational differences (e.g., puckered vs. planar pyrrole rings) are accounted for using SC-XRD .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology :

- LogP Measurement : Reverse-phase HPLC determines logP (~2.8), guiding prodrug design (e.g., ester hydrolysis to enhance solubility).

- Metabolic Stability : Microsomal assays (e.g., liver microsomes) identify metabolic hotspots (e.g., piperidino N-demethylation) for structural shielding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.